2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride
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Overview
Description
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride is a chemical compound with the molecular formula C10H17N3.2ClH. It is known for its unique spirocyclic structure, which consists of a spiro-fused bicyclic system containing nitrogen atoms. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride, also known as EN300-6740484, are TYK2 and JAK1 . These are key proteins involved in the signaling pathways of various cytokines and growth factors. They play a crucial role in immune response, cell growth, and survival.
Mode of Action
EN300-6740484 interacts with its targets, TYK2 and JAK1, by inhibiting their kinase activity . This inhibition blocks the activation of the downstream signaling pathways, thereby modulating the immune response and inflammation .
Biochemical Pathways
The inhibition of TYK2 and JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell. The inhibition of this pathway by EN300-6740484 can lead to reduced inflammation and immune response .
Result of Action
The result of EN300-6740484’s action is the modulation of the immune response and inflammation . By inhibiting TYK2 and JAK1, it can potentially reduce the symptoms of diseases driven by overactive immune response or chronic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the acetonitrile group. One common synthetic route includes the cyclization of a suitable precursor containing nitrogen atoms to form the spirocyclic structure. This is followed by the addition of an acetonitrile group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,8-Diazaspiro[4.5]decan-1-one
- 2,8-Diazaspiro[4.5]decan-1-amine
- 2,8-Diazaspiro[4.5]decan-1-thiol
Uniqueness
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride is unique due to its spirocyclic structure and the presence of both nitrogen atoms and a nitrile group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2,8-diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c11-4-8-13-6-2-10(3-7-13)1-5-12-9-10;;/h12H,1-3,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUQUFJRBQJOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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